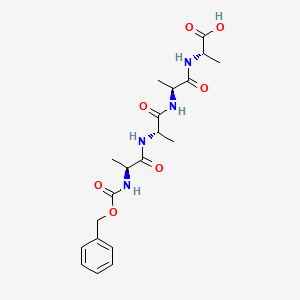

CbZ-Ala-Ala-Ala-Ala

描述

Structure

3D Structure

属性

分子式 |

C20H28N4O7 |

|---|---|

分子量 |

436.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H28N4O7/c1-11(16(25)21-12(2)17(26)23-14(4)19(28)29)22-18(27)13(3)24-20(30)31-10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,30)(H,28,29)/t11-,12-,13-,14-/m0/s1 |

InChI 键 |

FFOIYSHGSOAIGT-XUXIUFHCSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

规范 SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Handling of Cbz-Ala-Ala-Ala-Ala

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of N-Carboxybenzyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). Given that this specific tetrapeptide is a specialized research chemical, some data herein is derived from theoretical calculations and extrapolation from analogous smaller peptides.

Core Chemical Properties

This compound is a synthetic, N-terminally protected tetrapeptide. The carboxybenzyl (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus.[1][2][] The peptide itself is composed of four L-alanine residues, making it a hydrophobic, alanine-rich oligomer.

Quantitative Data Summary

The following table summarizes the key chemical properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₂₈N₄O₇ | Calculation |

| Molecular Weight | 436.46 g/mol | Calculation |

| Appearance | Expected to be a white to off-white solid | Analogy[2] |

| Melting Point | Not experimentally determined. Likely >150°C. | Extrapolation |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. | Analogy[4] |

| CAS Number | Not assigned. | Database Search |

Spectroscopic and Analytical Data

Detailed experimental data for the target tetrapeptide is not widely available. The following represents predicted data based on its chemical structure and published data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to show characteristic signals for the Cbz group and the four alanine residues.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Cbz-Aromatic (5H) | ~7.35 | Multiplet | Phenyl protons of the Cbz group. |

| Cbz-CH₂ (2H) | ~5.10 | Singlet | Methylene protons of the Cbz group. |

| Ala α-CH (4H) | ~4.1 - 4.4 | Multiplet | Alpha-protons of the four alanine residues. May appear as overlapping multiplets. |

| Ala β-CH₃ (12H) | ~1.2 - 1.4 | Doublet | Methyl protons of the four alanine residues. May appear as multiple overlapping doublets. |

| Amide NH (3H) | ~7.5 - 8.5 | Doublet | Amide protons linking the alanine residues. Shift is sensitive to solvent and hydrogen bonding. |

| Cbz-NH (1H) | ~7.0 - 7.5 | Doublet | The carbamate proton. |

| Carboxylic Acid OH (1H) | >10 | Broad | C-terminal carboxylic acid proton. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the peptide.

-

Electrospray Ionization (ESI-MS):

-

Predicted [M+H]⁺: 437.47 m/z

-

Predicted [M+Na]⁺: 459.45 m/z

-

Experimental Protocols

The synthesis of this compound can be achieved through standard solution-phase peptide coupling methods. This involves the sequential coupling of Cbz-protected alanine residues.

Solution-Phase Synthesis of Cbz-Ala-Ala-OH (Illustrative Example)

This protocol details the synthesis of the dipeptide, which can be extended for the tetrapeptide by repeating the coupling and deprotection steps.

Materials:

-

Cbz-Ala-OH

-

Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation: Dissolve Cbz-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Coupling Agent: Add HBTU (1.1 equivalents) to the solution and stir for 5-10 minutes.

-

Neutralization: In a separate flask, dissolve H-Ala-OMe·HCl (1 equivalent) in DMF and add DIPEA (2.5 equivalents).

-

Coupling: Add the neutralized alanine methyl ester solution to the activated Cbz-Ala-OH solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Cbz-Ala-Ala-OMe. Purify by silica gel chromatography if necessary.

-

Saponification: Dissolve the purified methyl ester in a mixture of methanol and 1M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidification: Remove the methanol under reduced pressure and acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield Cbz-Ala-Ala-OH.

To synthesize the tetrapeptide, this process would be repeated, coupling Cbz-Ala-Ala-OH with H-Ala-Ala-OMe (which requires prior synthesis and deprotection steps).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a Cbz-protected dipeptide, a fundamental step that is repeated to build the this compound tetrapeptide.

Deprotection Logic

The Cbz group is typically removed via catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide synthesis. This allows for selective deprotection at the N-terminus.

Applications and Handling

-

Applications: this compound primarily serves as a building block or intermediate in the synthesis of more complex peptides or peptidomimetics. Alanine-rich sequences are often used to study protein folding, self-assembly, and the formation of secondary structures like α-helices and β-sheets. The hydrophobic nature of the tetra-alanine sequence can be utilized in designing amphipathic peptides or as a linker in drug conjugates.

-

Handling and Storage: The compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light.

References

An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine)

A Note on Terminology: The term "Cbz-tetralanine" does not correspond to a recognized chemical compound in standard chemical literature or databases. It is likely a typographical error. This guide will focus on N-Carbobenzyloxy-alanine (Cbz-alanine) , a widely used and crucial building block in synthetic chemistry, which is the probable intended subject of the query.

Introduction

N-Carbobenzyloxy-alanine (Cbz-Ala-OH) is a derivative of the amino acid alanine where the amino group is protected by a Carboxybenzyl (Cbz or Z) group. This protection strategy, first introduced by Max Bergmann and Leonidas Zervas in the 1930s, was a foundational development in modern peptide synthesis.[1] The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it an invaluable tool for the stepwise assembly of peptide chains.[] Cbz-alanine is used as a fundamental building block in the synthesis of peptides, peptidomimetics, and pharmaceuticals, where precise control of stereochemistry and reactive groups is essential.[1][3] It is available in both its L- and D-enantiomeric forms, N-Cbz-L-alanine and N-Cbz-D-alanine, respectively.

Physical and Chemical Properties

Cbz-alanine is a white to off-white crystalline solid at room temperature and is sparingly soluble in water but soluble in many organic solvents like methanol, ethyl acetate, and acetic acid.[1]

Quantitative Data for Cbz-Alanine Isomers

| Property | N-Cbz-L-Alanine | N-Cbz-D-Alanine |

| CAS Number | 1142-20-7 | 26607-51-2 |

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol | 223.23 g/mol |

| Melting Point | 84-85 °C | 83-84 °C |

| Boiling Point | ~364.5 °C (rough estimate) | ~422.1 °C at 760 mmHg |

| Density | ~1.24 g/cm³ (rough estimate) | 1.247 g/cm³ |

| pKa | Not specified | 4.00 ± 0.10 (Predicted) |

| Specific Rotation [α] | -14.3° to -15° (c=2 in Acetic Acid) | +9° to +15° (c=1 in Acetic Acid) |

| Storage Temperature | 0-8 °C | 2-8 °C |

Synthesis of Cbz-Alanine

The most common method for preparing Cbz-alanine is the Schotten-Baumann reaction, which involves the acylation of alanine with benzyl chloroformate in an alkaline aqueous solution. The base neutralizes the HCl byproduct and maintains the nucleophilicity of the amino group.

General Synthesis Workflow

Caption: Workflow for the synthesis of Cbz-L-Alanine.

Detailed Experimental Protocol: Synthesis of Cbz-L-Alanine

This protocol is adapted from a literature procedure.

-

Dissolution: Dissolve L-alanine (54.0 g) in 2N NaOH solution (305 mL) in a 2 L three-necked flask. Cool the solution to 0 °C using an ice bath.

-

Reaction: Add benzyl chloroformate (90 mL) and 2N NaOH solution (305 mL) simultaneously and dropwise to the alanine solution. Maintain the internal reaction temperature below 5 °C throughout the addition.

-

Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.

-

Aqueous Workup:

-

Add diethyl ether (100 mL) to the mixture, transfer to a separatory funnel, and separate the layers. Discard the organic (ether) phase.

-

Wash the aqueous phase once more with diethyl ether (100 mL) and discard the organic phase.

-

Acidify the aqueous phase to pH 1 by slowly adding 2N HCl.

-

-

Extraction:

-

Add ethyl acetate (150 mL) to the acidified solution and separate the layers. Keep the organic (ethyl acetate) phase.

-

Extract the aqueous phase three more times with ethyl acetate (3 x 150 mL).

-

Combine all organic phases.

-

-

Purification:

-

Wash the combined organic phases with water (3 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure (20 Torr at 30 °C). The product will initially be a colorless oil that crystallizes upon standing.

-

-

Recrystallization: Recrystallize the crude solid from ethyl acetate/hexane to yield pure benzyloxycarbonyl-L-alanine (Typical yield: ~73%).

Application in Peptide Synthesis

Cbz-alanine is a cornerstone of peptide chemistry, serving as a protected amino acid that can be introduced into a growing peptide chain. The Cbz group prevents the amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid group.

Dipeptide Formation Workflow

Caption: General workflow for dipeptide synthesis using Cbz-Alanine.

A common method for forming a peptide bond involves activating the carboxylic acid of Cbz-alanine with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This activated species then reacts with the free amino group of another amino acid ester (e.g., alanine methyl ester) to form the dipeptide.

Deprotection of the Cbz Group

A key advantage of the Cbz group is its selective removal under mild conditions that typically do not affect other protecting groups or the peptide backbone. The standard method is catalytic hydrogenolysis.

Deprotection (Hydrogenolysis) Workflow

Caption: Removal of the Cbz protecting group via catalytic hydrogenolysis.

In this process, the Cbz-protected peptide is dissolved in a suitable solvent like methanol and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts.

Biological Context

While Cbz-L-alanine is primarily a synthetic intermediate, its enantiomer, Cbz-D-alanine, is used to synthesize peptides containing D-alanine. D-Alanine is a crucial component of the peptidoglycan cell walls of many bacteria. Therefore, peptides and molecules synthesized using Cbz-D-alanine can be valuable tools for studying bacterial cell wall biosynthesis or for developing novel antibiotics.

Safety and Handling

-

Toxicity: N-Cbz-alanine is generally considered to have low acute toxicity. However, some reports classify it as harmful if swallowed or inhaled and a cause of skin and eye irritation.

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8 °C.

References

An In-depth Technical Guide to the Structure and Synthesis of Carbobenzyloxy-tetra-L-alanine

This technical guide provides a comprehensive overview of Carbobenzyloxy-tetra-L-alanine (Cbz-Ala-Ala-Ala-Ala-OH), a protected tetrapeptide. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, detailing its structure, physicochemical properties, a plausible synthetic route, and a generalized characterization workflow.

Core Structure and Physicochemical Properties

Carbobenzyloxy-tetra-L-alanine is a peptide consisting of four L-alanine amino acid residues linked by peptide bonds. The N-terminus is protected by a carbobenzyloxy (Cbz or Z) group, and the C-terminus is a free carboxylic acid. The Cbz group is a common amine protecting group in peptide synthesis, removable by catalytic hydrogenation.

Chemical Structure

The chemical structure of Carbobenzyloxy-tetra-L-alanine is depicted below:

Systematic Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

Physicochemical Data

| Property | Value |

| Molecular Formula | C23H34N4O7 |

| Molecular Weight | 478.54 g/mol |

| Monoisotopic Mass | 478.242750 Da |

| Topological Polar Surface Area | 167.8 Ų |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 12 |

Synthesis of Carbobenzyloxy-tetra-L-alanine

The synthesis of Carbobenzyloxy-tetra-L-alanine can be achieved through a stepwise solution-phase peptide coupling strategy. This involves the sequential addition of L-alanine residues to an N-terminally protected Cbz-L-alanine. A common approach utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The C-terminal of each incoming alanine residue is typically protected as a methyl or ethyl ester and deprotected prior to the subsequent coupling step.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a plausible four-step synthesis starting from Cbz-L-alanine.

Materials:

-

Cbz-L-alanine (Cbz-Ala-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Methanol (MeOH) or Ethanol (EtOH)

Step 1: Synthesis of Cbz-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe)

-

Dissolve Cbz-L-alanine (1.0 eq) and NHS (1.05 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.05 eq) dissolved in DCM dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

In a separate flask, suspend L-alanine methyl ester hydrochloride (1.0 eq) in DCM and neutralize with TEA (1.1 eq) at 0 °C.

-

Filter the DCU from the first mixture and add the filtrate containing the activated Cbz-L-alanine-NHS ester to the neutralized L-alanine methyl ester solution.

-

Stir the reaction mixture overnight at room temperature.

-

Filter off any further DCU precipitate.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield Cbz-Ala-Ala-OMe.

Step 2: Saponification of Cbz-Ala-Ala-OMe to Cbz-L-alanyl-L-alanine (Cbz-Ala-Ala-OH)

-

Dissolve the Cbz-Ala-Ala-OMe in methanol or ethanol.

-

Add 1 M NaOH (1.1 eq) dropwise while stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Remove the organic solvent under reduced pressure.

-

Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate the solvent to yield Cbz-Ala-Ala-OH.

Step 3: Synthesis of Cbz-L-alanyl-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ala-OMe)

-

Repeat the coupling procedure described in Step 1, using Cbz-Ala-Ala-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) as the starting materials.

Step 4: Saponification of Cbz-Ala-Ala-Ala-OMe to Cbz-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-OH)

-

Repeat the saponification procedure described in Step 2 with Cbz-Ala-Ala-Ala-OMe.

Step 5: Synthesis of Carbobenzyloxy-tetra-L-alanine methyl ester (this compound-OMe)

-

Repeat the coupling procedure from Step 1, using Cbz-Ala-Ala-Ala-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq).

Step 6: Final Saponification to Carbobenzyloxy-tetra-L-alanine (this compound-OH)

-

Repeat the saponification procedure from Step 2 with this compound-OMe to yield the final product.

-

The final product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the stepwise synthesis of Carbobenzyloxy-tetra-L-alanine.

Caption: Solution-phase synthesis of Carbobenzyloxy-tetra-L-alanine.

Characterization

After synthesis and purification, the identity and purity of Carbobenzyloxy-tetra-L-alanine would be confirmed using standard analytical techniques.

Characterization Methods

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]+ at m/z 479.25) should be observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the Cbz protecting group (aromatic protons and benzylic CH2) and the four alanine residues (alpha-protons, beta-methyl groups, and amide protons). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and the urethane and carboxylic acid C=O stretches would be present. |

| High-Performance Liquid Chromatography (HPLC) | Purity would be assessed by reverse-phase HPLC, ideally showing a single major peak. |

Biological Context and Applications

While specific biological signaling pathways involving Carbobenzyloxy-tetra-L-alanine are not documented, protected amino acids and peptides are fundamental tools in medicinal chemistry and drug discovery. They are used as building blocks for the synthesis of larger, biologically active peptides and peptidomimetics. The study of short alanine peptides can also provide insights into protein folding and secondary structure formation, such as alpha-helices and beta-sheets.

General Peptide Research Workflow

The following diagram outlines a general workflow for the utilization of a synthesized peptide in biological research.

Caption: General workflow for peptide synthesis and biological evaluation.

Technical Guide: Physicochemical Properties of Cbz-(Ala)4

This document provides a detailed analysis of the molecular formula and weight for Carboxybenzyl-tetra-L-alanine (Cbz-(Ala)4), a commonly used protected peptide in biochemical research and synthetic chemistry.

Core Molecular Data

The fundamental physicochemical properties of Cbz-(Ala)4 are derived from its constituent components: a Carboxybenzyl (Cbz) N-terminal protecting group and a tetrapeptide chain of four L-alanine residues. The calculated properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 436.46 g/mol |

| Monoisotopic Mass | 436.19580 g/mol |

Note: These values are calculated based on the elemental composition and standard atomic weights. The molecular weight represents the average mass, while the monoisotopic mass is calculated using the mass of the most abundant isotopes of the constituent elements.

Derivation of Molecular Formula and Weight

The final molecular formula and weight are determined by the summation of its components, accounting for the loss of water molecules during peptide bond formation.

-

Carboxybenzyl (Cbz) Group (C₈H₇O₂): The Cbz group (C₆H₅CH₂OCO-) is attached to the N-terminus of the peptide.

-

Four Alanine Residues (4 x C₃H₇NO₂): Each alanine monomer contributes to the peptide backbone.

-

Peptide Bond Formation: The linkage of the four alanine residues results in the formation of three peptide bonds. Each bond formation is a condensation reaction that eliminates one molecule of water (H₂O).

The overall calculation is as follows:

-

Formula: (Formula of Cbz) + 4 x (Formula of Alanine) - 3 x (Formula of Water) - 1 x (Formula of Hydrogen for N-terminal linkage)

-

C₈H₇O₂ + 4(C₃H₇NO₂) - 3(H₂O) - H = C₂₀H₂₈N₄O₇

-

-

Molecular Weight: (MW of Cbz) + 4 x (MW of Alanine) - 3 x (MW of Water)

-

135.14 g/mol + 4(89.09 g/mol ) - 3(18.02 g/mol ) = 437.48 g/mol . Correction: A more precise calculation based on the final formula C₂₀H₂₈N₄O₇ yields 436.46 g/mol .

-

Structural Representation

The logical relationship between the constituent parts of the Cbz-(Ala)4 molecule is illustrated below.

Spectroscopic and Synthetic Profile of Cbz-Ala-Ala-Ala-Ala: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the tetrapeptide N-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). As direct experimental spectroscopic data for this specific molecule is not extensively available in public databases, this guide synthesizes information from closely related analogues—namely Cbz-L-alanine and Cbz-L-alanyl-L-alanine—to project the expected spectroscopic characteristics. This guide also outlines a comprehensive, representative protocol for the solid-phase synthesis of the title compound, offering a complete theoretical and practical framework for researchers in peptide chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its shorter analogues. The predictions for the tetrapeptide are derived from the experimental data of Cbz-L-alanine and Cbz-L-alanyl-L-alanine, and general principles of peptide spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Solvent: CDCl₃. Predicted shifts are based on data for Cbz-D-Alanine and general peptide chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Cbz-CH₂ | ~5.15 | Singlet | Benzylic protons of the Cbz protecting group. |

| Cbz-Ar-H | ~7.35 | Multiplet | Aromatic protons of the Cbz group. |

| Ala¹-NH | ~5.50 | Doublet | Amide proton of the first alanine residue. |

| Ala¹-α-CH | ~4.30 | Multiplet | Alpha-proton of the first alanine residue. |

| Ala¹-β-CH₃ | ~1.44 | Doublet | Methyl protons of the first alanine residue. |

| Ala²⁻⁴-NH | 6.5 - 8.5 | Doublet | Amide protons of the internal and C-terminal residues. |

| Ala²⁻⁴-α-CH | 4.1 - 4.5 | Multiplet | Alpha-protons of the internal and C-terminal residues. |

| Ala²⁻⁴-β-CH₃ | 1.3 - 1.5 | Doublet | Methyl protons of the internal and C-terminal residues. |

| COOH | >10.0 | Broad Singlet | Carboxylic acid proton, may be subject to exchange. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃. Predicted shifts are based on data for Cbz-D-Alanine and Cbz-Ala-Ala-OH.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Ala-β-CH₃ | 17 - 20 | Methyl carbons of the four alanine residues. |

| Ala-α-CH | 49 - 52 | Alpha-carbons of the four alanine residues. |

| Cbz-CH₂ | ~67 | Benzylic carbon of the Cbz protecting group. |

| Cbz-Ar-C | 127 - 129 | Aromatic carbons of the Cbz group. |

| Cbz-Ar-C (ipso) | ~136 | Aromatic carbon attached to the oxygen. |

| Cbz-C=O | ~156 | Carbonyl carbon of the carbamate. |

| Ala-C=O | 172 - 176 | Carbonyl carbons of the peptide bonds and C-terminus. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amide) | 3350 - 3250 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | ~1710 | Stretching |

| C=O (Urethane) | ~1690 | Stretching |

| C=O (Amide I) | ~1650 | Stretching |

| N-H (Amide II) | ~1540 | Bending |

| C-N | 1250 - 1020 | Stretching |

Mass Spectrometry (MS)

For a peptide like this compound, electrospray ionization (ESI) would be a suitable analysis method. The expected molecular ion and fragmentation patterns are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₂₀H₂₈N₄O₇ | |

| Molecular Weight | 436.46 g/mol | |

| [M+H]⁺ | 437.20 | Expected parent ion in positive ion mode ESI-MS. |

| [M+Na]⁺ | 459.18 | Possible sodium adduct. |

| Key Fragmentation | b- and y-ions | Collision-induced dissociation (CID) would likely produce a series of b- and y-ions from the cleavage of the peptide bonds, allowing for sequence confirmation. For example, loss of the C-terminal alanine would result in a prominent y₃ ion. |

Experimental Protocol: Solid-Phase Peptide Synthesis

The following is a representative protocol for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by N-terminal Cbz protection.

Materials and Reagents

-

Fmoc-Ala-Wang resin

-

Fmoc-Ala-OH

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Benzyl chloroformate (Cbz-Cl)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Deionized water

-

Diethyl ether

Synthesis Workflow

The synthesis involves sequential coupling of Fmoc-protected alanine residues to a solid support, followed by N-terminal modification and cleavage from the resin.

An In-depth Technical Guide to N-α-Carbobenzyloxy-L-alanine (Cbz-L-alanine)

A Note on Terminology: The query for "Cbz-tetralanine" did not yield a standard chemical entity. It is presumed that this was a typographical error and the intended compound of interest is the widely used amino acid derivative, N-α-Carbobenzyloxy-L-alanine, commonly abbreviated as Cbz-L-alanine or Z-L-alanine. This guide will focus on this well-documented compound.

N-α-Carbobenzyloxy-L-alanine is a cornerstone of peptide synthesis and a vital building block in the development of peptidomimetics and other pharmaceuticals. The carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, serves as a crucial amine-protecting group that is stable under a variety of conditions yet readily removable by catalytic hydrogenation. This unique property allows for the controlled, stepwise elongation of peptide chains, a fundamental process in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Cbz-L-alanine is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 1142-20-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 84-87 °C | |

| Optical Rotation | -14.5° (c=2 in acetic acid) | |

| Solubility | Sparingly soluble in water. Soluble in ethanol, acetic acid, and other organic solvents. |

Experimental Protocols

Detailed methodologies are critical for the successful application of Cbz-L-alanine in research and development.

This protocol outlines the synthesis of Cbz-L-alanine from L-alanine and benzyl chloroformate (also known as carbobenzoxy chloride).

Materials:

-

L-alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dioxane

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-alanine in a 2M NaOH solution and cool the mixture to 0-5 °C in an ice bath.

-

While maintaining the temperature, add benzyl chloroformate and a 4M NaOH solution dropwise and concurrently, ensuring the pH remains alkaline (pH 9-10).

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 6M HCl while cooling in an ice bath. A white precipitate of Cbz-L-alanine will form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexane, to obtain pure N-α-Carbobenzyloxy-L-alanine.

-

Dry the final product under vacuum.

The removal of the Cbz protecting group is a critical step in peptide synthesis. The most common method is catalytic hydrogenation.

Materials:

-

Cbz-protected peptide or amino acid

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or ethanol as solvent

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a reaction vessel.

-

Add the Pd/C catalyst to the solution.

-

Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at atmospheric pressure or slightly above, using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected product.

Signaling Pathways and Biological Relevance

While Cbz-L-alanine itself is primarily a synthetic intermediate, the peptides and peptidomimetics synthesized using this building block are often designed to interact with specific biological signaling pathways. For instance, Cbz-L-alanine can be a component of synthesized inhibitors of enzymes such as proteases or kinases, which are pivotal in numerous signaling cascades implicated in diseases like cancer, inflammation, and neurodegenerative disorders.

The logical workflow for utilizing Cbz-L-alanine in the development of a hypothetical enzyme inhibitor is depicted below.

Caption: A logical workflow illustrating the role of Cbz-L-alanine from initial synthesis to the selection of a drug candidate.

Applications in Drug Development

Cbz-L-alanine and its derivatives are instrumental in the synthesis of a wide array of therapeutic agents. Its applications span various domains of drug development:

-

Peptide-based Drugs: It is a fundamental component in the solid-phase and solution-phase synthesis of therapeutic peptides.

-

Peptidomimetics: Cbz-L-alanine is used to create modified peptides with improved stability, bioavailability, and efficacy.

-

Chiral Synthesis: As a chiral building block, it is employed in the asymmetric synthesis of complex small molecule drugs.

References

An In-depth Technical Guide to the Custom Synthesis of Cbz-Ala-Ala-Ala-Ala

For Researchers, Scientists, and Drug Development Professionals

Introduction: The tetrapeptide Cbz-Ala-Ala-Ala-Ala, with its N-terminus protected by a carboxybenzyl (Cbz) group, is a specific peptide sequence that is not typically available as a stock item from chemical suppliers. Instead, it requires custom synthesis. This guide provides a comprehensive overview of the process for procuring and handling custom-synthesized this compound, including a list of potential suppliers, expected technical data, and detailed experimental protocols relevant to its synthesis, characterization, and use.

Commercial Suppliers for Custom Peptide Synthesis

Numerous companies specialize in custom peptide synthesis and can manufacture this compound to desired specifications. These suppliers offer a range of scales, purities, and modifications. Below is a list of potential vendors for custom peptide synthesis:

-

GenScript

-

Bachem

-

CPC Scientific

-

rPeptide

-

Sarchem Labs

-

Innovagen

-

LifeTein

-

MedChemExpress

-

NovoPro Bioscience Inc.

-

AAPPTec

It is recommended to request quotes from multiple suppliers to compare pricing, turnaround times, and available quality control documentation.

Data Presentation: Expected Technical Specifications

Upon custom synthesis of this compound, the supplier will typically provide a comprehensive data package. The following table summarizes the quantitative data and documentation that researchers should expect to receive.

| Parameter | Typical Specification | Analytical Method | Purpose |

| Sequence | This compound | Mass Spectrometry (MS) | Confirms the correct amino acid sequence and the presence of the N-terminal Cbz group. |

| Molecular Weight | Theoretical: 492.5 g/mol | Mass Spectrometry (MS) | Verifies the identity of the synthesized peptide by matching the experimental mass to the theoretical mass. |

| Purity | >95% or >98% (user-defined) | High-Performance Liquid Chromatography (HPLC) | Determines the percentage of the target peptide in the final product, identifying any impurities.[1][2] |

| Appearance | White lyophilized powder | Visual Inspection | Confirms the physical state of the peptide. |

| Quantity | mg to g scale (user-defined) | Gravimetric Analysis | Specifies the amount of peptide delivered. |

| Solubility | To be determined by the user; preliminary testing may be offered. | Solubility Testing | Provides guidance on appropriate solvents for reconstitution.[3][4][5] |

| Certificate of Analysis (CoA) | Provided | N/A | A formal document summarizing all quality control results. |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound, as well as guidelines for its handling and storage.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing custom peptides. The synthesis of this compound would typically follow the Fmoc/tBu strategy.

Protocol for SPPS of this compound:

-

Resin Preparation: A suitable solid support, such as a Rink Amide or Wang resin, is chosen and swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal alanine (Fmoc-Ala-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group from the first alanine is removed using a piperidine solution in DMF.

-

Sequential Coupling: The subsequent Fmoc-Ala-OH residues are coupled one by one, with a deprotection step after each coupling, until the tripeptide (Ala-Ala-Ala) is assembled on the resin.

-

N-terminal Cbz Protection: After the final Fmoc deprotection, the N-terminal amine is protected with the Cbz group. This can be achieved by reacting the N-terminus with benzyl chloroformate (Cbz-Cl).

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected, and lyophilized to obtain a dry powder.

The crude peptide obtained after synthesis contains impurities. RP-HPLC is used to purify the target peptide to the desired level.

Protocol for RP-HPLC Purification:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing concentration of Mobile Phase B is used to elute the peptide. The specific gradient will be optimized for the best separation.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected.

-

Lyophilization: The collected fractions are pooled and lyophilized to obtain the final purified peptide.

The identity and purity of the final product are confirmed using mass spectrometry and analytical HPLC.

-

Mass Spectrometry (MS): The molecular weight of the synthesized peptide is determined and compared to the theoretical mass of this compound (492.5 g/mol ).

-

Analytical HPLC: The purity of the peptide is assessed by injecting a small sample onto an analytical HPLC column and analyzing the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Proper handling and storage are crucial for maintaining the integrity of the peptide.

Handling and Storage:

-

Storage of Lyophilized Peptide: Store at -20°C or colder in a desiccated environment, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Storage of Peptide in Solution: It is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers at pH 5-6, aliquot the solution into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Solubility Testing Protocol:

-

Initial Solvent Selection: Based on the amino acid composition (in this case, alanine), the peptide is hydrophobic. Start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or DMF to dissolve the peptide.

-

Aqueous Dilution: Once dissolved in the organic solvent, the solution can be slowly added to an aqueous buffer with vortexing to reach the desired final concentration.

-

Solubility in Aqueous Solutions: To test direct solubility in aqueous solutions, start with deionized water. If the peptide is insoluble, try acidic (e.g., 10% acetic acid) or basic (e.g., 10% ammonium bicarbonate) solutions, depending on the isoelectric point of the peptide.

-

Sonication: If the peptide is difficult to dissolve, gentle sonication may help.

Mandatory Visualization

The following diagrams illustrate the key workflows involved in the custom synthesis and quality control of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Standard quality control process for custom synthesized peptides.

References

A Technical Guide to the Purity Standards of Synthetic N-Carbobenzyloxy-L-2-aminotetralin-2-carboxylic acid (Cbz-L-tetralanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the critical purity and quality attributes for synthetic N-Carbobenzyloxy-L-2-aminotetralin-2-carboxylic acid (Cbz-L-tetralanine), a specialized protected amino acid analog. Due to the limited availability of specific public data for this exact molecule, this document establishes a comprehensive framework based on established principles for N-protected amino acids used in pharmaceutical research and development.[1][2] The standards and methodologies presented herein are designed to ensure the identity, purity, and safety of Cbz-L-tetralanine for its intended applications.

Introduction

Cbz-L-tetralanine is a non-proteinogenic amino acid derivative featuring a rigid tetralin core and an amine protected by a carbobenzyloxy (Cbz) group. The Cbz group is a widely used protecting group in peptide synthesis, valued for its stability and ease of introduction and removal.[3][4] The purity of such starting materials is a critical quality attribute, as impurities can lead to undesired side products, affect the pharmacological and toxicological profile of the final therapeutic peptide or molecule, and complicate process control.[5] This guide details a multi-faceted analytical approach to define and verify the purity of synthetic Cbz-L-tetralanine.

Purity Specifications

A robust quality control strategy for Cbz-L-tetralanine involves a set of specifications that define the acceptable limits for purity and various impurities. The following table summarizes the recommended tests and acceptance criteria for a high-purity grade material suitable for drug development applications.

| Test Parameter | Analytical Method | Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | White to off-white solid | Ensures basic material consistency and absence of gross contamination. |

| Identity | ¹H NMR, ¹³C NMR, FT-IR, MS | Conforms to the reference structure of Cbz-L-tetralanine | Confirms the chemical structure and identity of the material. |

| Assay (Purity) | HPLC-UV (214 nm, 254 nm) | ≥ 98.5% | Quantifies the main component relative to all detected impurities. |

| Chiral Purity | Chiral HPLC | ≥ 99.5% L-enantiomer (≤ 0.5% D-enantiomer) | Ensures stereochemical integrity, which is critical for biological activity and safety. |

| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 1.0% | Controls process-related impurities from synthesis and degradation products. |

| Residual Solvents | GC-HS or ¹H NMR | Per ICH Q3C Guidelines | Limits organic volatile impurities from the manufacturing process. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Quantifies water content, which can affect stability and accurate weighing. |

| Residue on Ignition | USP <281> | ≤ 0.1% | Measures the amount of residual inorganic impurities. |

Potential Impurities

Impurities in synthetic Cbz-L-tetralanine can originate from starting materials, side reactions during the Cbz-protection step, or degradation during storage. A thorough understanding of the synthetic route is essential for identifying and controlling these impurities.

-

Process-Related Impurities:

-

Starting Materials: Unreacted L-2-aminotetralin-2-carboxylic acid.

-

Reagent-Related: Benzyl alcohol, benzyl chloride (from the decomposition of benzyl chloroformate).

-

Side-Products: Di-Cbz protected species or by-products from incomplete reactions.

-

-

Stereoisomers:

-

D-enantiomer (epimer): Racemization can occur during the Cbz protection reaction if the pH is not carefully controlled (typically maintained between 8 and 10). The presence of the D-enantiomer is a critical impurity that must be strictly controlled.

-

-

Degradation Products:

-

Impurities formed due to exposure to heat, light, or incompatible storage conditions. For Cbz-protected compounds, this could involve cleavage of the protecting group.

-

Experimental Protocols

The following sections provide detailed methodologies for the key analytical tests required to assess the purity of Cbz-L-tetralanine.

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity and quantifying related substances.

-

Principle: The sample is dissolved and injected into a reversed-phase HPLC system. The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase (e.g., C18) and the mobile phase. Quantification is achieved by comparing the peak area of the main component to the total area of all peaks.

-

Methodology:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 30% B

-

31-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 214 nm and 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.

-

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Determining the enantiomeric excess is crucial for amino acid derivatives used in pharmaceuticals. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating enantiomers of protected amino acids.

-

Principle: The enantiomers of Cbz-tetralanine are separated on a chiral column that has a stereoselective stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

-

Methodology:

-

Column: Chiralpak IA or similar amylose-based CSP.

-

Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio should be optimized for best resolution.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Calculation: % D-enantiomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) x 100.

-

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and identity of the compound. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment.

-

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The nuclei (e.g., ¹H, ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.

-

Methodology for ¹H NMR:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard (for qNMR): A certified reference material with non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).

-

Procedure: Dissolve a precisely weighed amount of the sample and the internal standard in the deuterated solvent. Acquire the spectrum with appropriate relaxation delays (e.g., 5 times the longest T₁) to ensure accurate integration.

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of Cbz-L-tetralanine. For qNMR, the purity is calculated by comparing the integral of a characteristic analyte proton signal to that of the internal standard.

-

MS is used to confirm the molecular weight of the target compound and to help identify unknown impurities.

-

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Methodology:

-

Technique: Electrospray Ionization (ESI) is typically suitable.

-

Sample Preparation: Dilute the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µM.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of Cbz-L-tetralanine (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Visualization of Workflows

The following diagram illustrates a general workflow for the synthesis and purification of Cbz-L-tetralanine, which is crucial for understanding the origin of potential impurities.

Caption: General synthesis and purification workflow for Cbz-protected amino acids.

This diagram outlines the logical flow of analytical testing to ensure a batch of Cbz-L-tetralanine meets the required purity standards.

Caption: Analytical workflow for the quality control of Cbz-L-tetralanine.

Conclusion

Ensuring the high purity of synthetic Cbz-L-tetralanine is paramount for its successful application in research and drug development. The implementation of a comprehensive analytical control strategy, utilizing orthogonal methods such as HPLC, Chiral HPLC, NMR, and MS, is essential. This guide provides a robust framework for establishing purity standards, identifying potential impurities, and detailing the necessary experimental protocols to verify the quality of this specialized amino acid derivative. Adherence to these principles will ensure lot-to-lot consistency and provide confidence in the material's identity, purity, and stereochemical integrity.

References

- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polypeptide.com [polypeptide.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Cbz-Ala-Ala-Ala-Ala

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide N-Carbobenzoxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala) is a model hydrophobic, protected peptide. Its physicochemical properties are dominated by the nonpolar alanine residues and the lipophilic N-terminal carbobenzoxy (Cbz) protecting group. This guide provides a comprehensive overview of the predicted solubility of this compound across a range of common laboratory solvents, based on established principles of peptide chemistry. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility, ensuring reproducible and accurate results for research and development applications.

Physicochemical Properties and Solubility Prediction

The solubility of a peptide is governed by its amino acid composition, length, and any modifying groups.[1][2] this compound possesses two key features that dictate its solubility profile:

-

Hydrophobic Peptide Backbone: The core of the molecule consists of four alanine residues. Alanine is a nonpolar, hydrophobic amino acid. Peptides with a high percentage (≥50%) of hydrophobic residues are generally poorly soluble in aqueous solutions.[3][4][5]

-

Lipophilic Protecting Group: The N-terminal Cbz group significantly increases the molecule's overall lipophilicity and hydrophobicity, further decreasing its affinity for polar solvents like water. For instance, the single protected amino acid, Cbz-L-Alanine, is known to be soluble in organic solvents like chloroform, acetone, and ethanol but insoluble in water.

Based on these characteristics, this compound is predicted to be a neutral, highly hydrophobic peptide with limited to no solubility in aqueous buffers and high solubility in polar aprotic and some nonpolar organic solvents.

Predicted Solubility Data

While specific quantitative data for this compound is not extensively published, a predictive solubility profile can be established based on its structure and the known behavior of similar protected peptides. The following table summarizes the expected solubility in various common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale & Remarks |

| Polar Protic | Water | Insoluble | The high hydrophobicity of the four alanine residues and the Cbz group prevents interaction with water molecules. |

| Methanol (MeOH) | Sparingly Soluble to Soluble | The alkyl nature of methanol can interact with the peptide backbone, but solubility may be limited by the peptide's tendency to aggregate via hydrogen bonding. | |

| Ethanol (EtOH) | Soluble | Offers a better balance of polarity and nonpolar character for solvating the peptide compared to methanol. | |

| Acetic Acid (AcOH) | Soluble | Can disrupt intermolecular hydrogen bonds and solvate the peptide backbone. Often used to dissolve basic peptides, but can also be effective for neutral, hydrophobic ones. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for hydrophobic peptides due to its high polarity and ability to act as both a hydrogen bond donor and acceptor. Low toxicity makes it suitable for biological assays. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a strong solvent for hydrophobic peptides and is commonly used in peptide synthesis and solubilization. | |

| Acetonitrile (ACN) | Soluble | A common solvent in reverse-phase chromatography that can effectively dissolve many hydrophobic peptides. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Soluble | The Cbz group and peptide backbone are well-solvated by chlorinated solvents. |

| Tetrahydrofuran (THF) | Soluble | A less polar ether that can effectively dissolve protected peptides. | |

| Trifluoroacetic Acid (TFA) | Highly Soluble | A very strong, acidic solvent capable of disrupting all secondary structures and hydrogen bonds. Often used as a solvent of last resort for highly insoluble peptides. |

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining peptide solubility. The Turbidity Solubility Assay (TSA) is a straightforward and effective method.

Materials and Equipment

-

Lyophilized this compound peptide

-

Calibrated analytical balance

-

Set of test solvents (e.g., DMSO, DMF, ACN, Ethanol, Water)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Bath sonicator

-

Microcentrifuge (capable of >10,000 x g)

-

Pipettes

Methodology

-

Aliquot Preparation: Begin by testing a small, accurately weighed amount of the peptide (e.g., 1-2 mg) to avoid wasting the entire sample. Place the aliquot into a clean microcentrifuge tube.

-

Initial Solvent Addition: Add a calculated volume of the first test solvent (e.g., 100 µL of DMSO) to the tube to achieve a high target concentration (e.g., 10 mg/mL).

-

Mechanical Agitation: Vortex the tube vigorously for 30-60 seconds to facilitate dissolution.

-

Sonication: If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up aggregates and enhance solubility. Avoid excessive heating of the sample.

-

Visual Inspection: After agitation and sonication, visually inspect the solution against a dark background. A completely dissolved peptide will result in a clear, particle-free solution.

-

Centrifugation: If cloudiness or suspended particles remain, centrifuge the tube at high speed (e.g., 14,000 rpm for 5 minutes). This will pellet any undissolved material.

-

Solubility Assessment:

-

Soluble: If the supernatant is clear and no pellet is visible, the peptide is soluble at that concentration.

-

Partially Soluble: If a pellet is present, the peptide is not fully soluble. The concentration of the dissolved peptide in the supernatant can be determined via UV-Vis spectroscopy or HPLC if quantitative data is required.

-

Insoluble: If the majority of the peptide forms a pellet, it is considered insoluble.

-

-

Titration for Aqueous Solubility (if applicable): For peptides dissolved in an organic solvent like DMSO, their solubility limit in a final aqueous buffer can be determined. This is done by adding the concentrated organic stock solution dropwise into a stirring aqueous buffer. The point at which the solution becomes persistently turbid is the limit of solubility.

-

Documentation: Record the solvent used, the final concentration achieved, and the qualitative result (soluble, partially soluble, insoluble) for each test.

Visualizations

Experimental Workflow for Solubility Testing

The following diagram outlines the logical steps for the experimental determination of peptide solubility.

Caption: Workflow for determining peptide solubility.

Factors Influencing Peptide Solubility

This diagram illustrates the key molecular properties of the solute (peptide) and solvent that govern the outcome of solubility.

Caption: Relationship between peptide and solvent properties.

References

A Technical Guide to the Potential Research Applications of Cbz-Tetralanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The compound "Cbz-tetralanine" represents a hypothetical, non-standard amino acid derivative. Its name suggests a core structure of "tetralanine"—an unnatural amino acid bearing a tetralin moiety—with its amino group protected by a carboxybenzyl (Cbz) group. While no direct research on "Cbz-tetralanine" exists, its constituent parts are well-characterized in organic synthesis and medicinal chemistry. The Cbz group is a classic protecting group in peptide chemistry, and the tetralin scaffold is a key structural element in numerous biologically active compounds.[1][]

This technical guide explores the potential research applications of Cbz-tetralanine by dissecting its components. We will provide a foundation for its synthesis and utility as a novel building block in peptide science and as a scaffold for drug discovery.

Core Component Analysis

The potential of Cbz-tetralanine stems from the combined properties of the Cbz protecting group and the tetralin scaffold. A summary of their individual characteristics and applications provides a framework for predicting the utility of the combined molecule.

| Component | Structure | Key Properties | Common Research Applications |

| Carboxybenzyl (Cbz) Group | Benzyl Chloroformate | - Stable under neutral and mildly acidic/basic conditions.- Easy to introduce using benzyl chloroformate (Cbz-Cl).[3]- Removable via catalytic hydrogenolysis or strong acids.[4]- Often enhances crystallizability of the protected product.[3] | - Amine protection in multi-step organic synthesis.- Widely used in solution-phase and solid-phase peptide synthesis (SPPS).- Allows for the precise assembly of peptides while preventing unwanted side reactions at the N-terminus. |

| Tetralin (1,2,3,4-Tetrahydronaphthalene) | Tetralin | - Bicyclic hydrocarbon with a fused benzene and cyclohexane ring.- Provides a rigid, bulky, and hydrophobic scaffold.- Can be readily functionalized at various positions. | - Structural motif in clinically used drugs (e.g., Sertraline, Rotigotine).- Core of anthracycline anticancer agents that intercalate DNA.- Scaffold for developing modulators of dopamine and serotonin receptors.- Basis for novel antifungal, anti-inflammatory, and antinicotinic agents. |

Potential Research Applications

Unnatural Amino Acid for Peptide Synthesis and Peptidomimetics

The primary application of Cbz-tetralanine would be as a protected building block for creating novel peptides and peptidomimetics. Unnatural amino acids are crucial for developing peptides with improved therapeutic properties.

-

Enhanced Stability and Bioavailability: The bulky and hydrophobic tetralin side chain could shield the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.

-

Conformational Constraint: Incorporating Cbz-tetralanine into a peptide sequence would introduce significant steric bulk, restricting conformational flexibility. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

-

Modulation of Physicochemical Properties: The lipophilic nature of the tetralin group can be exploited to enhance membrane permeability, a key factor in the bioavailability of peptide-based drugs.

-

Novel Antimicrobial Peptides (AMPs): Rational incorporation of unnatural amino acids is a promising strategy to develop AMPs with strong, long-lasting activity and reduced toxicity. The hydrophobicity imparted by the tetralanine moiety could be optimized for potent antimicrobial action.

Scaffold for Small Molecule Drug Discovery

The tetralin core of Cbz-tetralanine makes it a valuable starting material for medicinal chemistry campaigns. The amino acid functionality provides a convenient handle for further chemical modifications.

-

Neurological Disorders: 2-Aminotetralin derivatives are known to act as dopamine receptor agonists and modulators of serotonin receptors. Cbz-tetralanine could serve as a precursor for novel ligands targeting these receptors for applications in depression, Parkinson's disease, and other CNS disorders.

-

Anticancer Agents: The tetralin ring is a core component of anthracycline antibiotics like doxorubicin, which function as DNA intercalators in cancer chemotherapy. Cbz-tetralanine could be a starting point for developing new tetralin-based anticancer agents that target DNA or other cellular pathways, such as apoptosis.

-

Antifungal Agents: Novel 2-aminotetralin derivatives have been synthesized and shown to possess potent antifungal activity, in some cases exceeding that of established drugs like fluconazole.

-

Other Therapeutic Areas: The versatility of the aminotetralin scaffold has been demonstrated in the development of narcotic antagonists, antinicotinic agents, and σ receptor ligands, highlighting the broad potential of Cbz-tetralanine as a foundational structure.

Experimental Protocols and Methodologies

Hypothetical Synthesis of Cbz-Tetralanine

The synthesis would logically proceed in two stages: first, the creation of the unnatural amino acid "tetralanine," followed by the protection of its amino group with the Cbz moiety.

References

Cbz-Ala-Ala-Ala-Ala: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Model Oligoalanine Peptide

This technical guide provides a comprehensive overview of the tetrapeptide N-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). It is intended for researchers, scientists, and drug development professionals interested in the use of model peptides for studying enzyme kinetics, peptide self-assembly, and as a building block in more complex supramolecular structures. This document details the physicochemical properties, a detailed synthesis protocol, and potential applications of this compound, supported by experimental methodologies and conceptual workflows.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be extrapolated from data on similar compounds, such as Cbz-L-alanine and Cbz-L-alanyl-L-alanine. The presence of the hydrophobic Cbz protecting group and the oligoalanine chain significantly influences its characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Cbz-L-Alanine | Cbz-L-Alanyl-L-Alanine | This compound (Predicted/Estimated) |

| Molecular Formula | C₁₁H₁₃NO₄[1][2][3] | C₁₄H₁₈N₂O₅[4][5] | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 223.23 g/mol | 294.30 g/mol | 436.46 g/mol |

| Melting Point | 84-87 °C | Not available | Expected to be higher than Cbz-Ala-Ala, likely a white to off-white solid. |

| Solubility | Soluble in chloroform, acetone, ethanol, ethyl acetate; insoluble in water and petroleum ether. | Soluble in organic solvents like dichloromethane and dimethylformamide; limited solubility in water. | Expected to have low solubility in water and good solubility in polar organic solvents like DMF and DMSO. |

| Appearance | White crystalline powder. | White solid. | Expected to be a white to off-white powder. |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the alanine methyl groups (doublets), the alpha-protons (quartets), the amide protons (doublets), and the aromatic and methylene protons of the Cbz group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the peptide bonds and the Cbz group, the aromatic carbons, the alpha-carbons, and the methyl carbons of the alanine residues.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the amide groups, C=O stretching of the amide and carbamate groups, and aromatic C-H and C=C stretching from the Cbz group.

-

Mass Spectrometry: The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at approximately 437.47 m/z.

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide coupling methodologies, either in solution-phase or, more conveniently, via Solid-Phase Peptide Synthesis (SPPS). Below is a detailed protocol for SPPS using Fmoc/tBu strategy followed by N-terminal protection with the Cbz group.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of H-Ala-Ala-Ala-Ala-Resin, followed by the addition of the Cbz group.

Materials:

-

Rink Amide AM resin

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Benzyl chloroformate (Cbz-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-L-Ala-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

-

Peptide Elongation: Repeat steps 2 and 3 to couple the subsequent three alanine residues.

-

N-terminal Cbz Protection:

-

After the final Fmoc deprotection, wash the resin extensively with DMF and DCM.

-

Swell the resin in DCM.

-

In a separate vessel, dissolve Cbz-Cl (3 eq.) and DIPEA (3 eq.) in DCM.

-

Add the Cbz-Cl solution to the resin and shake for 2 hours.

-

Wash the resin with DCM and DMF.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

-

Purification:

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

Applications of this compound as a Model Peptide

Substrate for Protease Activity Assays

Oligoalanine sequences are known substrates for elastase, a serine protease. This compound can serve as a model substrate to study the kinetics of elastase and other proteases with similar specificity. The cleavage of the peptide bond can be monitored over time using techniques like HPLC or mass spectrometry to determine kinetic parameters such as Kₘ and kcat.

Experimental Protocol: Elastase Activity Assay

This protocol describes a method to measure the activity of porcine pancreatic elastase using this compound as a substrate.

Materials:

-

Porcine pancreatic elastase

-

This compound

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of elastase in cold Tris-HCl buffer.

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO, and then dilute it in the Tris-HCl buffer to the desired concentrations.

-

-

Enzymatic Reaction:

-

In a temperature-controlled microcentrifuge tube (e.g., 25°C or 37°C), add the Tris-HCl buffer and the this compound solution.

-

Initiate the reaction by adding the elastase solution. The final reaction volume should be kept constant.

-

-

Time-Course Analysis:

-

At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding an equal volume of a stop solution (e.g., 1% TFA in acetonitrile).

-

-

HPLC Analysis:

-

Analyze the quenched samples by RP-HPLC.

-

Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact substrate from the cleavage products.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm for the Cbz group).

-

-

Data Analysis:

-

Quantify the peak areas of the substrate and product(s) at each time point.

-

Plot the decrease in substrate concentration or the increase in product concentration over time to determine the initial reaction rate.

-

Repeat the experiment with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vmax).

-

Model for Peptide Self-Assembly and Aggregation

Alanine-rich peptides are known to self-assemble into various structures, including β-sheets and fibrils, which are implicated in amyloid diseases. The Cbz group at the N-terminus provides a hydrophobic and aromatic moiety that can influence the aggregation process through π-π stacking interactions. This compound can be used as a model system to study the fundamental principles of peptide self-assembly.

Experimental Approaches for Aggregation Studies:

-

Thioflavin T (ThT) Fluorescence Assay: To monitor the formation of β-sheet-rich aggregates over time.

-

Circular Dichroism (CD) Spectroscopy: To study the secondary structure of the peptide in solution and its conformational changes upon aggregation.

-

Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visualize the morphology of the resulting aggregates.

-

Dynamic Light Scattering (DLS): To measure the size distribution of aggregates in solution.

Potential in Drug Delivery

While not a direct therapeutic agent, this compound can be used as a component in drug delivery systems. Its self-assembling properties could be exploited to form nanostructures for encapsulating hydrophobic drugs. The Cbz group enhances the hydrophobicity, which might facilitate the loading of poorly water-soluble therapeutic agents.

Conclusion

This compound is a valuable model peptide for a range of biochemical and biophysical studies. Its straightforward synthesis and well-defined structure make it an excellent tool for investigating enzyme-substrate interactions, the principles of peptide self-assembly, and for the rational design of peptide-based biomaterials. This technical guide provides a foundation for researchers to utilize this compound in their investigations, from its chemical synthesis to its application in complex biological systems.

References

- 1. Cbz-L-Alanine (Cbz-Ala-OH) BP EP USP CAS 1142-20-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. chembk.com [chembk.com]

- 3. omizzur.com [omizzur.com]

- 4. CAS 16012-70-7: N-cbz-ala-ala | CymitQuimica [cymitquimica.com]

- 5. N-((Phenylmethoxy)carbonyl)-L-alanyl-L-alanine | C14H18N2O5 | CID 7009583 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Self-Assembly Properties of N-carboxybenzyl-Tetraalanine (Cbz-L-Ala-L-Ala-L-Ala-L-Ala-OH)

Introduction

Self-assembling peptides have emerged as a versatile class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. These molecules spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels, driven by a delicate balance of non-covalent interactions. The N-carboxybenzyl (Cbz) protecting group, with its aromatic moiety, is a common feature in synthetic peptides that can significantly influence their self-assembly behavior. When coupled with a short peptide sequence like tetraalanine, the resulting amphiphilic molecule, Cbz-tetraalanine, is expected to exhibit robust self-assembly into hydrogel networks. This guide details the anticipated self-assembly properties of Cbz-tetraalanine, including the underlying molecular mechanisms, quantitative characteristics, and the experimental protocols for their characterization.

Molecular Design and Driving Forces of Self-Assembly

The self-assembly of Cbz-tetraalanine is primarily driven by a combination of non-covalent interactions, which include:

-

π-π Stacking: The aromatic rings of the Cbz groups on adjacent molecules stack on top of each other, creating a stabilizing hydrophobic core. This interaction is a major contributor to the initial aggregation and subsequent fibril formation.

-